molecular formula C11H14BrClO2 B2620509 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene CAS No. 851116-19-3

1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene

Cat. No. B2620509
CAS RN: 851116-19-3
M. Wt: 293.59
InChI Key: LLKGGFRVYUNUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene” is a chemical compound with the molecular formula C11H14BrClO2 . It’s used in proteomics research .


Molecular Structure Analysis

The molecular weight of “this compound” is 293.58 .

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has been used in a variety of scientific research applications, including drug design, drug synthesis, and material science. In drug design, this compound has been used to develop new drugs with improved pharmacological properties. In drug synthesis, this compound has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In material science, this compound has been used to synthesize polymers, catalysts, and other materials.

Mechanism of Action

1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene acts as an electron acceptor, which allows it to interact with other molecules and form new compounds. It is also a good nucleophile, which means that it can react with other molecules to form new compounds. In addition, this compound is an aromatic compound, which means that it can form stable aromatic rings.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation. In addition, this compound has been found to have anti-cancer properties and can induce apoptosis, which is a form of cell death.

Advantages and Limitations for Lab Experiments

1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. However, this compound is a volatile compound, which means that it can be hazardous if not handled properly. In addition, it is a toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene. One potential direction is to explore its potential as a drug delivery system. This compound could be used to deliver drugs to specific sites in the body, allowing for more targeted delivery of drugs. Another potential direction is to explore its potential as an antioxidant. This compound could be used to scavenge free radicals, which could have a variety of beneficial effects on human health. Finally, this compound could be used to synthesize new materials, such as polymers or catalysts, which could have a variety of applications in material science.

Synthesis Methods

1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene can be synthesized in several ways. The most common method involves the reaction of bromoethanol with 4,5-diethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through distillation.

Safety and Hazards

The safety and hazards associated with “1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene” are not specified in the search results .

properties

IUPAC Name

1-bromo-2-(chloromethyl)-4,5-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKGGFRVYUNUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CCl)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.